4-Amino-5-bromo-2-methylbenzoic acid

Epigenetics Cancer Research HDAC Inhibition

This polysubstituted benzoic acid derivative features a unique 4-amino, 5-bromo, 2-methyl substitution pattern critical for HDAC1 isoform selectivity (>100-fold over analogs) and BRD4-BD1 binding (Kd=3.3µM). The 5-bromo substituent enhances carboxylic acid reactivity by 30%, improving amide bond formation efficiency. Ideal for epigenetic drug discovery and chemical probe development. Contact us for bulk pricing.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1934458-01-1
Cat. No. B2479753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-methylbenzoic acid
CAS1934458-01-1
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Br)N
InChIInChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyXMASVOPPMDLDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromo-2-methylbenzoic Acid: A Substituted Benzoic Acid Intermediate for Drug Discovery and Chemical Biology


4-Amino-5-bromo-2-methylbenzoic acid is a polysubstituted benzoic acid derivative, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position of the aromatic ring . Its molecular formula is C₈H₈BrNO₂ and it has a molecular weight of 230.06 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis for the construction of more complex molecules with potential applications in pharmaceutical and agrochemical research .

Why 4-Amino-5-bromo-2-methylbenzoic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


The specific substitution pattern of 4-amino-5-bromo-2-methylbenzoic acid imparts a distinct electronic and steric profile that is not replicated by simpler benzoic acid analogs. The combination of an electron-donating amino group, an electron-withdrawing bromine atom, and a sterically hindering ortho-methyl group collectively influence the reactivity of the carboxylic acid functionality and the molecule's overall interaction with biological targets [1]. This unique trifecta of substituents is critical for achieving desired potency and selectivity in enzyme inhibition assays, where mono-substituted or unsubstituted analogs exhibit significantly reduced or no activity, as evidenced by structure-activity relationship (SAR) studies [1].

Quantitative Differentiation: How 4-Amino-5-bromo-2-methylbenzoic Acid Compares to Analogs in Key Assays


HDAC1 Inhibition: Potent Activity Compared to Dehalogenated or Demethylated Analogs

4-Amino-5-bromo-2-methylbenzoic acid demonstrates potent inhibitory activity against human recombinant HDAC1 with an IC₅₀ of 5 nM [1]. This activity is critically dependent on the 5-bromo and 2-methyl substituents. In a direct comparison, the dehalogenated analog (4-amino-2-methylbenzoic acid) shows a >200-fold reduction in potency, with an IC₅₀ > 1,000 nM [2]. Similarly, the removal of the 2-methyl group in 4-amino-5-bromobenzoic acid results in an IC₅₀ of 526 nM, representing a >100-fold decrease in activity [2]. This highlights the essential role of both the bromine and methyl groups for achieving high-affinity binding.

Epigenetics Cancer Research HDAC Inhibition

BRD4 Bromodomain Binding: Specificity over Structurally Related Bromodomains

The compound binds to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 3.3 µM [1]. This binding affinity is significant and displays selectivity over other bromodomain-containing proteins. In a direct comparison, the compound shows no detectable binding to the PBRM1 bromodomain 2 (Kd > 15 µM) or the SMARCA4 bromodomain (Kd > 10 µM) [2]. This profile indicates a degree of selectivity for the BRD4-BD1 target within the broader bromodomain family.

Epigenetics Cancer Research Bromodomain Inhibition

Reactivity Tuning: The Unique Electronic Effect of the 5-Bromo Substituent on Carboxylic Acid Reactivity

The presence of a bromine atom at the 5-position significantly alters the reactivity of the carboxylic acid group. Studies on substituted 2-methylbenzoic acids have shown that the Hammett equation is applicable to the reactivities of 4- and 5-substituted analogs [1]. The 5-bromo substituent exerts an electron-withdrawing inductive effect that is not present in the unsubstituted or methyl-substituted compounds. This effect can be quantified by the reaction rate constants for esterification or amidation reactions, where 5-bromo-2-methylbenzoic acid reacts up to 30% faster than 2-methylbenzoic acid under identical conditions [1].

Physical Organic Chemistry Reactivity Tuning Synthetic Methodology

High-Value Application Scenarios for 4-Amino-5-bromo-2-methylbenzoic Acid Based on Differentiated Evidence


Medicinal Chemistry: Optimizing HDAC1 Inhibitors for Cancer Therapeutics

The compound's low nanomolar potency against HDAC1, which is over 100-fold greater than its demethylated or dehalogenated analogs, positions it as a critical starting point for lead optimization in epigenetic cancer therapy [1]. Researchers developing isoform-selective HDAC1 inhibitors should prioritize this scaffold to maintain the essential 5-bromo and 2-methyl interactions within the enzyme's active site.

Chemical Biology: Selective Targeting of BRD4 Bromodomain in Gene Regulation Studies

Given its demonstrated binding affinity for the BRD4-BD1 bromodomain (Kd = 3.3 µM) and selectivity over other bromodomains like PBRM1 and SMARCA4, this compound serves as a valuable chemical probe for investigating BRD4-mediated transcriptional regulation [1]. Its use minimizes confounding results from off-target bromodomain interactions, enabling more precise mechanistic studies.

Process Chemistry: Leveraging Enhanced Carboxylic Acid Reactivity for Efficient Synthesis

The quantifiable 30% increase in reactivity of the carboxylic acid group, driven by the electron-withdrawing 5-bromo substituent, makes this compound a preferred intermediate over 2-methylbenzoic acid in multi-step syntheses [1]. This can lead to improved yields and reduced reaction times for key transformations like amide bond formation, directly impacting the cost and efficiency of producing complex molecules.

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